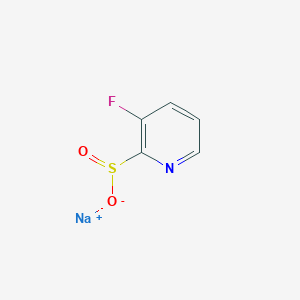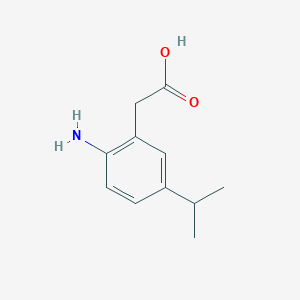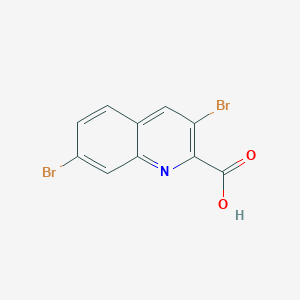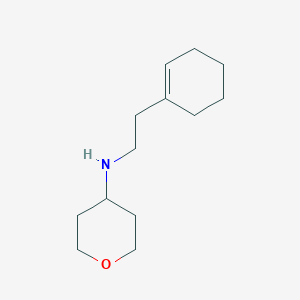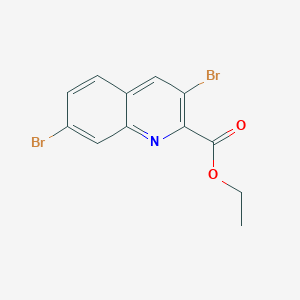![molecular formula C12H9BrO B13657032 4-Bromo-[1,1'-biphenyl]-3-ol](/img/structure/B13657032.png)
4-Bromo-[1,1'-biphenyl]-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-[1,1’-biphenyl]-3-ol is an organic compound with the molecular formula C12H9BrO It is a derivative of biphenyl, where a bromine atom is substituted at the 4th position and a hydroxyl group at the 3rd position of the biphenyl structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-[1,1’-biphenyl]-3-ol typically involves the bromination of biphenyl followed by hydroxylation. One common method involves the use of bromine in the presence of a solvent like methylene dichloride at ambient temperature. The reaction is carried out with stirring, and the excess bromine is neutralized using sodium or potassium sulfite or bisulfite . The organic phase is then washed, dried, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of 4-Bromo-[1,1’-biphenyl]-3-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反应分析
Types of Reactions
4-Bromo-[1,1’-biphenyl]-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The bromine atom can be reduced to form biphenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of biphenyl derivatives.
Substitution: Formation of various substituted biphenyl compounds.
科学研究应用
4-Bromo-[1,1’-biphenyl]-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of liquid crystals and other advanced materials
作用机制
The mechanism of action of 4-Bromo-[1,1’-biphenyl]-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate various biochemical pathways .
相似化合物的比较
Similar Compounds
4-Bromobiphenyl: Similar structure but lacks the hydroxyl group.
4-Iodobiphenyl: Similar structure with iodine instead of bromine.
4-Biphenylboronic acid: Contains a boronic acid group instead of bromine.
4-Bromo-4’-hydroxybiphenyl: Similar structure with the hydroxyl group at the 4’ position
Uniqueness
4-Bromo-[1,1’-biphenyl]-3-ol is unique due to the presence of both bromine and hydroxyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions, making it valuable in various research and industrial contexts.
属性
分子式 |
C12H9BrO |
|---|---|
分子量 |
249.10 g/mol |
IUPAC 名称 |
2-bromo-5-phenylphenol |
InChI |
InChI=1S/C12H9BrO/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8,14H |
InChI 键 |
IXMZEBWAFNGMPG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B13656961.png)

![[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt](/img/structure/B13656977.png)

